2-Bromo-1-(2-bromo-3-nitrophenyl)ethanone

Medicinal Chemistry Organic Synthesis Cross-Coupling

Enabling orthogonal coupling strategies requires precise halogenation patterns. Mono-brominated analogs lack the dual electrophilic sites needed for sequential pharmacophore assembly. - **Key differentiator:** Orthogonal reactivity-Suzuki-Miyaura at aryl bromide, then nucleophilic displacement at α-bromo ketone. Not feasible with CAS 2227-64-7 or 135007-62-4. - **Analytical advantage:** Distinctive isotopic pattern (MW 322.94) vs mono-bromo analogs (244.04) ensures unambiguous LC-MS/GC-MS tracking. - **Supply:** Multiple pack sizes available for immediate research use.

Molecular Formula C8H5Br2NO3
Molecular Weight 322.94 g/mol
Cat. No. B12094519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(2-bromo-3-nitrophenyl)ethanone
Molecular FormulaC8H5Br2NO3
Molecular Weight322.94 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)[N+](=O)[O-])Br)C(=O)CBr
InChIInChI=1S/C8H5Br2NO3/c9-4-7(12)5-2-1-3-6(8(5)10)11(13)14/h1-3H,4H2
InChIKeyFZMQHNQJVIEPIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-(2-bromo-3-nitrophenyl)ethanone: Dual-Brominated Building Block


2-Bromo-1-(2-bromo-3-nitrophenyl)ethanone (CAS 1427326-90-6) is a halogenated aromatic ketone featuring a nitro group at the 3-position and bromine atoms at both the 2-position of the phenyl ring and the α-position of the ethanone moiety [1]. This dual-brominated architecture confers distinctive reactivity as both an electrophilic aromatic bromide and an α-bromo ketone . With a molecular formula of C8H5Br2NO3 and molecular weight of 322.94 g/mol, the compound serves as a versatile intermediate in the synthesis of pharmaceutically relevant molecules, particularly where orthogonal functionalization is required [2].

Why Analogs Cannot Replace 2-Bromo-1-(2-bromo-3-nitrophenyl)ethanone


The substitution pattern of bromine atoms critically dictates both the compound's reactivity and its downstream applications. Even closely related analogs such as 2-bromo-1-(3-nitrophenyl)ethanone (CAS 2227-64-7) or 1-(2-bromo-3-nitrophenyl)ethanone (CAS 135007-62-4) lack the specific combination of an α-bromo ketone and an aryl bromide required for orthogonal coupling strategies [1]. Furthermore, class-level SAR studies demonstrate that α-bromo derivatives exhibit markedly higher potency compared to their α-chloro counterparts in biological contexts [2]. Substituting with a mono-bromo or chloro analog fundamentally alters the molecule's electrophilicity, cross-coupling compatibility, and potential therapeutic efficacy, directly impacting the outcome of synthetic campaigns or biological screening [3].

2-Bromo-1-(2-bromo-3-nitrophenyl)ethanone vs. Analogs


Orthogonal Functionalization via Dual Bromination

2-Bromo-1-(2-bromo-3-nitrophenyl)ethanone contains two distinct reactive bromine sites: an α-bromo ketone and an aryl bromide [1]. In contrast, the commonly available analog 2-bromo-1-(3-nitrophenyl)ethanone (CAS 2227-64-7) possesses only the α-bromo ketone, while 1-(2-bromo-3-nitrophenyl)ethanone (CAS 135007-62-4) contains only the aryl bromide . This structural difference is not merely incremental; it enables chemoselective sequential transformations that cannot be achieved with mono-brominated analogs .

Medicinal Chemistry Organic Synthesis Cross-Coupling

Molecular Weight & Physical Property Differences

The molecular weight of 2-Bromo-1-(2-bromo-3-nitrophenyl)ethanone is 322.94 g/mol (C8H5Br2NO3) [1], which is 78.90 g/mol higher than that of its mono-bromo analog 1-(2-bromo-3-nitrophenyl)ethanone (244.04 g/mol, C8H6BrNO3) . This substantial mass difference impacts chromatographic retention time, mass spectrometric detection, and physical properties such as boiling point and solubility.

Physical Chemistry Analytical Chemistry Purification

Antimicrobial Class Advantage: Bromo vs Chloro

Class-level evidence demonstrates that sec-α-bromo-nitro compounds, to which 2-Bromo-1-(2-bromo-3-nitrophenyl)ethanone belongs, are both more active and more stable than corresponding chloro derivatives in antibacterial and antifungal assays [1]. While direct quantitative MIC data for this specific compound are not publicly available, the structure falls within the pharmacophore described by Bowman and Stretton (1972).

Antimicrobial Screening Infectious Disease Chemical Biology

Applications of 2-Bromo-1-(2-bromo-3-nitrophenyl)ethanone


Orthogonal Functionalization in Medicinal Chemistry

Utilize the compound as a dual-electrophilic scaffold for the sequential construction of complex pharmacophores. First, perform a Suzuki-Miyaura coupling at the aryl bromide site to install a biaryl motif, followed by nucleophilic displacement of the α-bromo ketone with an amine or thiol to introduce a heteroatom-containing side chain [1]. This two-step, protecting-group-free strategy is enabled exclusively by the dual bromination pattern and is not feasible with mono-brominated analogs .

Antimicrobial Lead Discovery and SAR

Incorporate 2-Bromo-1-(2-bromo-3-nitrophenyl)ethanone into screening libraries targeting bacterial or fungal pathogens. Class-level data indicate that sec-bromo-nitro compounds exhibit superior activity and stability compared to chloro derivatives [1]. Prioritize this scaffold in structure-activity relationship (SAR) studies to identify novel antimicrobial chemotypes, leveraging the intrinsic activity of the bromonitro moiety .

Synthesis of α-Amino Ketones

Employ the α-bromo ketone functionality as a handle for nucleophilic substitution with amines to generate α-amino ketones—key intermediates in the synthesis of β-adrenergic receptor antagonists and other nitrogen-containing bioactive molecules [1]. The presence of the ortho-bromo and nitro substituents may further modulate the physicochemical properties of the resulting derivatives, influencing target engagement and metabolic stability .

Analytical Method Development

Leverage the compound's high molecular weight (322.94 g/mol) and distinctive bromine isotopic pattern for the development of robust LC-MS and GC-MS analytical methods [1]. The significant mass difference compared to mono-bromo analogs (e.g., 1-(2-bromo-3-nitrophenyl)ethanone, 244.04 g/mol) ensures unambiguous identification and quantification in reaction monitoring and purity assessment workflows .

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